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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics
of SR 49059 (also known as Relcovaptan), a potent and selective non-peptide antagonist of
the vasopressin V1a receptor. This document summarizes key binding affinity data, details the
experimental protocols used for its characterization, and visualizes the associated signaling
pathways and experimental workflows.

Core Quantitative Data

The binding affinity of SR 49059 for vasopressin and oxytocin receptors has been extensively
characterized across various species and tissues. The following tables summarize the key
guantitative data from in vitro studies, demonstrating its high affinity and selectivity for the Vl1a

receptor.

Table 1: SR 49059 Binding Affinity (Ki) for Vasopressin
Vl1a Receptors
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Species 'II_':rs:ueICell Radioligand Ki (nM) Reference
Rat Liver [BH]AVP 16+0.2 (11021131
Human Liver [BH]AVP Not specified [1]

Human Platelets [BH]AVP 1.1-6.3 [1][2]
Human Adrenals [BH]AVP 1.1-6.3 [1][2]
Human Myometrium [BHJAVP 1.1-6.3 [1][2]

Vascular Smooth  [125l]-linear AVP
Human ) 1.4+0.3 [4][5]i6]
Muscle Cells antagonist

Table 2: SR 49059 Dissociation Constant (Kd) for Vl1a

Receptors
Species Tissue Radioligand Kd (nM) Reference
Rat Liver Membranes  [3H]SR 49059 0.63+£0.13 [7]
Human Liver Membranes  [3H]SR 49059 2.95+0.64 [7]

Table 3: SR 49059 Functional Antagonism (IC50 and
PA2)
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. TissuelCell . IC50 (nM) /
Assay Species . Agonist Reference
Line pA2
Platelet
] Human Platelets AVP 3.7+£04 [1]18]
Aggregation
Vascular
Ca2+
Human Smooth AVP 0.41 +£0.06 [4][5]
Increase
Muscle Cells
] ] Vascular
Mitogenic
Human Smooth AVP (100 nM) 0.83+0.04 [41[5]
Effects
Muscle Cells
Caudal Artery
] Rat Caudal Artery  AVP 9.42 (pA2) [1][8]
Contraction
Uterine Artery Uterine
) Human ] AVP 9.84 (pA2) 9]
Contraction Arteries

Table 4: SR 49059 Bindi inity § |

Receptor . . Selectivity

Species Ki (nM) Reference
Subtype (fold vs. V1a)
Vasopressin V2 Bovine, Human >100 >100 [1]
Vasopressin V1b  Human >100 >100 [1]
Oxytocin Rat, Human >100 >100 [1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of SR 49059's
in vitro binding affinity.

Radioligand Binding Assays

Radioligand binding studies were crucial in determining the affinity (Ki) and dissociation
constant (Kd) of SR 49059 for the V1a receptor.
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. Membrane Preparation:

Tissues such as rat or human liver were homogenized in ice-cold buffer (e.g., 50 mM Tris-
HCI, pH 7.4).

The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

The resulting supernatant was then centrifuged at a high speed to pellet the membrane
fraction.

The final membrane pellet was resuspended in a suitable assay buffer.

. Binding Reaction:

Membrane preparations were incubated with a specific radioligand, such as [3H]SR 49059 or
[BH]AVP.

The incubation was carried out in the presence of various concentrations of unlabeled SR
49059 to determine its competitive binding affinity.

The reaction was typically performed at a specific temperature (e.g., 25°C or 37°C) for a
defined period to reach equilibrium.

. Separation of Bound and Free Radioligand:

The binding reaction was terminated by rapid filtration through glass fiber filters (e.g.,
Whatman GF/C).

The filters were washed with ice-cold buffer to remove unbound radioligand.

. Quantification of Radioactivity:

The radioactivity trapped on the filters, representing the bound radioligand, was quantified
using a liquid scintillation counter.

. Data Analysis:
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» Non-specific binding was determined in the presence of a high concentration of an unlabeled
ligand.

o Specific binding was calculated by subtracting non-specific binding from total binding.

e Kiand Kd values were determined by non-linear regression analysis of the competition or
saturation binding data, respectively.

Functional Assays

Functional assays were employed to assess the antagonist activity of SR 49059 by measuring
its ability to inhibit the physiological response induced by vasopressin.

1. Platelet Aggregation Assay:
e Platelet-rich plasma was prepared from human blood samples.
o Platelet aggregation was induced by the addition of arginine vasopressin (AVP).

o The ability of SR 49059 to inhibit AVP-induced platelet aggregation was measured using an
aggregometer.

» |C50 values were calculated from the concentration-response curves.
2. Calcium Mobilization Assay:

e Cultured cells, such as human vascular smooth muscle cells, were loaded with a calcium-
sensitive fluorescent dye.

e The cells were then stimulated with AVP in the presence or absence of SR 49059.

e Changes in intracellular calcium concentration were monitored using a fluorometric imaging
plate reader (FLIPR) or a similar instrument.

e |C50 values were determined from the inhibition of the AVP-induced calcium response.

3. Schild Analysis:
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e This method was used to determine the pA2 value, a measure of the potency of a
competitive antagonist.[10]

o Concentration-response curves for an agonist (e.g., AVP) were generated in the absence
and presence of multiple fixed concentrations of the antagonist (SR 49059).

e The dose ratio (the ratio of the agonist concentration required to produce the same response
in the presence and absence of the antagonist) was calculated for each antagonist
concentration.

» A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the
logarithm of the antagonist concentration.

o For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-
intercept provides the pA2 value.[10]

Visualizations
Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


http://www.pdg.cnb.uam.es/cursos/BioInfo2002/pages/Farmac/Comput_Lab/Guia_Glaxo/chap2d.html
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
http://www.pdg.cnb.uam.es/cursos/BioInfo2002/pages/Farmac/Comput_Lab/Guia_Glaxo/chap2d.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

4 Cell Membrane

-
-
-
-
-

Binds and Activates ///Binds and Blocks
”

-
-

\/

V1a Receptor

-

~

(Arginine Vasopressin (AVP)) SR 49059

IActivates

Intracellular Signaling

Binds to Receptor Activates

Endoplasmic Reticulum

Protein Kinase C (PKC)

Caz* Release

Physiological Response
(e.g., Vasoconstriction, Platelet Aggregation)

Click to download full resolution via product page

Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.
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Caption: General workflow for a radioligand binding assay.
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Caption: Logical workflow for determining pA2 using Schild analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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